BenchChemオンラインストアへようこそ!

Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate

physicochemical profiling medicinal chemistry fragment-based drug design

Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate (CAS 1538188-47-4) is a 1,1,3-trisubstituted cyclobutane derivative with molecular formula C8H12O4 and a molecular weight of 172.18 g/mol. The compound features three distinct functional groups on the cyclobutane ring: an acetyl group (C1), a methyl ester (C1), and a hydroxyl group (C3), yielding a computed LogP of -0.3 and a topological polar surface area of 63.6 Ų.

Molecular Formula C8H12O4
Molecular Weight 172.18
CAS No. 1538188-47-4
Cat. No. B2685893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate
CAS1538188-47-4
Molecular FormulaC8H12O4
Molecular Weight172.18
Structural Identifiers
SMILESCC(=O)C1(CC(C1)O)C(=O)OC
InChIInChI=1S/C8H12O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h6,10H,3-4H2,1-2H3
InChIKeyWUXNEPXTBYLGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Acetyl-3-Hydroxycyclobutane-1-Carboxylate (CAS 1538188-47-4): Key Properties and Procurement Baseline


Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate (CAS 1538188-47-4) is a 1,1,3-trisubstituted cyclobutane derivative with molecular formula C8H12O4 and a molecular weight of 172.18 g/mol [1]. The compound features three distinct functional groups on the cyclobutane ring: an acetyl group (C1), a methyl ester (C1), and a hydroxyl group (C3), yielding a computed LogP of -0.3 and a topological polar surface area of 63.6 Ų [1]. Its fraction of sp³-hybridized carbons (Fsp3) is 0.75, indicating substantial three-dimensional character relevant to fragment-based and conformational restriction strategies in medicinal chemistry [2]. As of early 2026, it is widely catalogued across multiple vendor platforms as a versatile small-molecule scaffold, typically supplied at 95% purity with lead times ranging from 30 to 40 days depending on the supplier [2].

Why Methyl 1-Acetyl-3-Hydroxycyclobutane-1-Carboxylate Cannot Be Interchanged with Simpler Cyclobutane Analogs


The compound's 1,1,3-trisubstitution pattern—combining a hydrogen bond-donating hydroxyl, a hydrogen bond-accepting acetyl carbonyl, and a methyl ester at the geminal position—creates a functional group constellation absent from common cyclobutane building blocks such as methyl 3-hydroxycyclobutane-1-carboxylate (CAS 4934-99-0, lacks the acetyl), methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4, ketone instead of alcohol), or ethyl 1-acetylcyclobutanecarboxylate (CAS 126290-87-7, lacks the hydroxyl) [1]. This precise arrangement enables dual-directional derivatization and conformational restriction not achievable with simpler analogs, making generic substitution chemically unfeasible for applications requiring both the 3-hydroxy handle and the 1-acetyl/methyl ester geminal pair [1]. Evidence from the broader cyclobutane-based acetyl-CoA carboxylase (ACC) inhibitor class indicates that subtle changes in cyclobutane substitution profoundly affect target engagement and physicochemical properties, underscoring the risk of substituting this scaffold with structurally similar but functionally distinct analogs [2].

Quantitative Differentiation Evidence for Methyl 1-Acetyl-3-Hydroxycyclobutane-1-Carboxylate Versus Closest Analogs


Hydrogen Bond Donor Count Enables Additional Intermolecular Interaction Modality Compared to Non-Hydroxylated Analogs

Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate possesses one hydrogen bond donor (HBD) via its 3-hydroxyl group, whereas the closest non-hydroxylated comparator, methyl 1-acetylcyclobutane-1-carboxylate (CAS 1540220-96-9, C8H12O3), has zero HBDs [1]. This difference alters the compound's hydrogen bonding capacity, which is critical for target engagement in medicinal chemistry campaigns where a donor interaction with a protein backbone carbonyl or side chain is required [2].

physicochemical profiling medicinal chemistry fragment-based drug design

Fractional sp³ Character (Fsp3) of 0.75 Differentiates from Flat Aromatic Building Blocks in Fragment Library Design

The compound exhibits an Fsp3 value of 0.75 (6 out of 8 carbons are sp³-hybridized), which is significantly higher than the Fsp3 of 0.00 for aromatic building blocks commonly used in fragment screening libraries [1]. This places it in the favorable range for three-dimensional fragment libraries, where Fsp3 ≥ 0.45 is a widely adopted threshold for increasing clinical success probability [2]. The closest cyclobutane analog methyl 3-oxocyclobutanecarboxylate (C6H8O3) has Fsp3 of 0.67, lower due to the sp² ketone carbon replacing the sp³ alcohol carbon [1].

Fsp3 enrichment fragment library 3D molecular complexity

Geminal Acetyl–Methyl Ester Pair Provides Orthogonal Derivatization Handles Absent in Mono-Functional Cyclobutane Carboxylates

The target compound presents two distinct carbonyl-based functional groups at C1—a methyl ester and an acetyl group—offering orthogonal reactivity for sequential derivatization strategies [1]. By contrast, methyl 3-hydroxycyclobutane-1-carboxylate (CAS 4934-99-0) bears only a single ester at C1 and a hydroxyl at C3, reducing the number of available diversification vectors from three to two [1]. This geminal arrangement enables chemists to exploit the differential reactivity of the ketone and ester carbonyls (e.g., selective reduction, reductive amination, or Grignard addition) without requiring additional protection/deprotection steps that would be necessary with mono-functional analogs [1].

orthogonal protection bifunctional building block diversifiable scaffold

Computed LogP of -0.3 Indicates Favorable Polarity Profile Compared to More Lipophilic Gem-Disubstituted Cyclobutane Analogs

The computed XLogP3-AA value for the target compound is -0.3, placing it well within the lead-like chemical space (typically LogP ≤ 3) and substantially lower than the LogP of ethyl 1-acetylcyclobutanecarboxylate (CAS 126290-87-7, estimated LogP ~1.5 due to the ethyl ester), and methyl 2-(3-hydroxycyclobutyl)acetate (CAS 1148130-13-5, estimated LogP ~0.5) [1]. The negative LogP arises from the combined polarity contributions of the hydroxyl group, acetyl carbonyl, and methyl ester on the compact cyclobutane scaffold, and predicts superior aqueous solubility relative to ethyl or higher alkyl ester analogs [1].

LogP aqueous solubility lead-likeness physicochemical profiling

Topological Polar Surface Area of 63.6 Ų Predicts Blood–Brain Barrier Permeability Profile Distinct from Higher-TPSA Polyhydroxylated Cyclobutane Analogs

The target compound's topological polar surface area (TPSA) is 63.6 Ų, which falls below the commonly cited threshold of 90 Ų for predicted blood–brain barrier penetration [1]. Polyhydroxylated cyclobutane analogs such as methyl 3-hydroxycyclobutane-1-carboxylate with additional hydroxyl substitutions would exhibit higher TPSA values, shifting their predicted permeability profile [2]. This TPSA value, combined with the low molecular weight (172.18 g/mol) and moderate LogP, positions the compound within favorable CNS multiparameter optimization (MPO) space, unlike more polar cyclobutane polyol derivatives that would exceed TPSA thresholds for CNS accessibility [2].

TPSA CNS drug design blood–brain barrier permeability physicochemical profiling

Cyclobutane Ring Strain Provides Conformational Restriction Not Available in Acyclic or Cyclopentane/Hexane Analogs

The cyclobutane ring in the target compound exists in a puckered conformation with a dihedral angle of approximately 25–30°, providing conformational restriction intermediate between the rigid cyclopropane and the flexible cyclopentane/cyclohexane rings [1]. This restricted conformational space is exploited in drug design to pre-organize pharmacophoric elements and reduce entropic penalties upon target binding [1]. Acyclic 1,3-difunctional analogs such as dimethyl 3-hydroxypentanedioate lack this conformational restriction entirely, adopting multiple low-energy conformations in solution [2]. The class of cyclobutane-based ACC allosteric inhibitors (J. Med. Chem. 2025) leverages this conformational restriction for selective target engagement, demonstrating the scaffold's relevance to contemporary drug discovery [2].

conformational restriction ring strain scaffold design medicinal chemistry

Recommended Application Scenarios for Methyl 1-Acetyl-3-Hydroxycyclobutane-1-Carboxylate (CAS 1538188-47-4) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: 3D Fragment Library Enrichment for CNS and Metabolic Targets

With an Fsp3 of 0.75—exceeding the widely accepted 0.45 threshold for three-dimensional fragment libraries—and a TPSA of 63.6 Ų within CNS MPO space, this compound is ideally suited for inclusion in 3D-enriched fragment screening collections targeting CNS or metabolic disease proteins [1]. Its low molecular weight (172.18 g/mol), moderate LogP (-0.3), and single hydrogen bond donor enable high aqueous solubility in biochemical assay buffers, minimizing the risk of false negatives due to compound aggregation or poor dissolution. Procurement decisions for fragment library expansion should prioritize this scaffold over flatter aromatic fragments (Fsp3 = 0.00) or monofunctional cyclobutane analogs that lack the three-vector diversification potential [1].

Conformationally Restricted Scaffold for ACC Inhibitor Lead Optimization Programs

Recent literature (Wang et al., J. Med. Chem. 2025) has validated the cyclobutane scaffold as a productive template for acetyl-CoA carboxylase (ACC) allosteric inhibitors targeting nonalcoholic steatohepatitis (NASH) [1]. The unique 1,1,3-trisubstitution pattern of the target compound—presenting a hydroxyl group available for further functionalization while maintaining the geminal acetyl/ester pair required for ACC pharmacophore engagement—makes it a strategic intermediate for synthesizing and optimizing novel ACC inhibitor candidates. Researchers should procure this compound when structure–activity relationship (SAR) exploration requires simultaneous variation at the C3 hydroxyl position while retaining the C1 gem-disubstituted motif [1].

Orthogonal Derivatization Building Block for Parallel Library Synthesis

The geminal acetyl/methyl ester pair at C1, combined with the C3 hydroxyl, provides three chemically distinct handles amenable to sequential, chemoselective transformations without cross-reactivity [1]. This property is not available in simpler cyclobutane building blocks such as methyl 3-hydroxycyclobutane-1-carboxylate (two handles) or methyl 1-acetylcyclobutane-1-carboxylate (two handles). For parallel synthesis campaigns requiring rapid diversification at three positions from a single starting material, this compound's procurement is justified by the reduced synthetic step count relative to building the equivalent trisubstituted scaffold from simpler precursors [1].

Physicochemical Probe for LogP- and TPSA-Dependent Property Optimization in Lead Series

The target compound's computed XLogP3-AA of -0.3 and TPSA of 63.6 Ų provide a well-characterized polarity reference point for lead optimization programs [1]. When used as a matched molecular pair (MMP) comparator against ethyl ester (higher LogP) or dihydroxylated (higher TPSA) cyclobutane analogs, this compound enables the deconvolution of lipophilicity-driven vs. polarity-driven effects on ADMET parameters including solubility, permeability, metabolic stability, and plasma protein binding. Its intermediate polarity profile makes it a useful calibration standard for property-based design within cyclobutane-containing chemical series [1].

Quote Request

Request a Quote for Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.